molecular formula C21H20N2O3 B214079 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B214079
M. Wt: 348.4 g/mol
InChI Key: IZRSZDQUJBXYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPMB is a benzamide derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.

Scientific Research Applications

4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for detecting metal ions. 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to selectively bind to copper ions, and its fluorescence is enhanced upon binding. This makes 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide a useful tool for detecting copper ions in biological samples.
Another potential application of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is as an inhibitor of protein kinase CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell growth and differentiation. Inhibition of CK2 has been shown to have therapeutic potential in cancer treatment, and 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been found to be a potent inhibitor of CK2.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. For example, 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to bind to copper ions and inhibit the activity of CK2. The structure of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide suggests that it may also interact with other proteins and enzymes, which could explain its diverse biological effects.
Biochemical and Physiological Effects
4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been found to have unique biochemical and physiological effects, including the ability to selectively bind to copper ions and inhibit the activity of CK2. In addition, 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its ability to selectively bind to copper ions, which makes it a useful tool for detecting copper ions in biological samples. In addition, 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been found to be a potent inhibitor of CK2, which could make it useful in cancer treatment.
However, there are also limitations to using 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide in lab experiments. For example, the mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is not fully understood, which could make it difficult to interpret experimental results. In addition, 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide may have off-target effects that could complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide. One possible direction is to further investigate the mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide and its interactions with specific targets in cells. Another direction is to explore the potential therapeutic applications of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, such as its use in cancer treatment. Finally, further research could be done to develop more specific and potent inhibitors of CK2 based on the structure of 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide.

Synthesis Methods

4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide can be synthesized using a specific method that involves the reaction of 4-aminobenzamide with 3-pyridinemethanol and 3-methoxyphenyl chloroformate. The resulting compound is then purified using column chromatography. This method has been successfully used to synthesize 4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide in high yields and with high purity.

properties

Product Name

4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C21H20N2O3/c1-25-19-5-2-6-20(12-19)26-15-16-7-9-18(10-8-16)21(24)23-14-17-4-3-11-22-13-17/h2-13H,14-15H2,1H3,(H,23,24)

InChI Key

IZRSZDQUJBXYDO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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